5-Amino-2,4-dichloropyrimidine
Overview
Description
5-Amino-2,4-dichloropyrimidine is a heterocyclic compound with the molecular formula C4H3Cl2N3. It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
5-Amino-2,4-dichloropyrimidine is a heterocyclic compound It’s known that pyrimidine derivatives can interact with a broad range of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s_nar reaction . This property allows them to interact with various biological targets, potentially leading to changes in their function .
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit immune-activated nitric oxide production .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
It’s known that some pyrimidine derivatives can inhibit immune-activated nitric oxide production . This suggests that this compound could potentially have immunomodulatory effects.
Action Environment
It’s known that the compound should be stored in a dry, cool, and well-ventilated place . This suggests that environmental conditions such as humidity and temperature could potentially affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been found that certain pyrimidine derivatives can inhibit immune-activated nitric oxide production
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 5-Amino-2,4-dichloropyrimidine are currently
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dichloropyrimidine typically involves the chlorination of 2-amino-4,6-dihydroxypyrimidine. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another method involves the condensation of 2,4-dichloropyrimidine with ammonia or amines .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions is common to facilitate the reduction steps .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 5-amino-2,4-dihydroxypyrimidine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogenation using Pd/C in ethanol is a typical condition for reduction reactions.
Oxidation: Manganese dioxide (MnO2) is often used for oxidation reactions.
Major Products Formed
Scientific Research Applications
5-Amino-2,4-dichloropyrimidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for nucleotide analogs.
Medicine: It has potential antiviral and antibacterial properties, making it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 4-Amino-2,6-dichloropyrimidine
- 5-Amino-4,6-dichloropyrimidine
Uniqueness
5-Amino-2,4-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis .
Biological Activity
5-Amino-2,4-dichloropyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and implications for pharmaceutical applications, supported by relevant studies and data.
Synthesis of this compound
The compound can be synthesized through various methods, often involving the reaction of 2,4-dichloropyrimidine with amines. A notable approach is the fusion of 2-amino-4,6-dichloropyrimidine with different amines under solvent-free conditions, yielding derivatives with significant biological activities .
Antiviral Activity
Research indicates that this compound and its derivatives exhibit antiviral properties. In a study evaluating the antiviral effects against several viruses (including HIV and HSV), it was found that while some derivatives showed activity at high concentrations (EC50 > 100 μg/mL), the parent compound itself did not demonstrate significant antiviral activity .
Nitric Oxide Production Inhibition
A critical aspect of the biological activity of this compound is its ability to inhibit nitric oxide (NO) production in immune-activated cells. A series of derivatives were tested in mouse peritoneal cells, revealing that compounds substituted at the 5-position effectively suppressed NO production. The most potent derivative, 5-fluoro-2-amino-4,6-dichloropyrimidine, achieved an IC50 as low as 2 µM . This suppression of NO production suggests potential anti-inflammatory properties.
β-Glucuronidase Inhibition
Recent studies have highlighted the inhibitory activity of certain derivatives on β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. Among synthesized compounds, one derivative exhibited an IC50 value of 2.8 µM, significantly outperforming standard inhibitors . This finding points to the potential for developing therapeutic agents targeting metabolic pathways.
Study on Nitric Oxide Inhibition
In a detailed investigation into the effects of various 5-substituted derivatives on NO production, it was established that these compounds could inhibit NO secretion in a dose-dependent manner. The study emphasized that even at low concentrations (as low as 2.5 µM), significant inhibition was observed .
Compound | IC50 (µM) | Notes |
---|---|---|
5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | Most effective in suppressing NO production |
Other derivatives | 36 - 12 | Varying degrees of activity |
Study on β-Glucuronidase Inhibition
Another research effort synthesized a series of derivatives from this compound and evaluated their β-glucuronidase inhibitory activity. The results indicated a range of IC50 values among the compounds tested:
Compound | IC50 (µM) | Comparison Standard |
---|---|---|
Compound 24 | 2.8 ± 0.10 | D-saccharic acid: 45.75 ± 2.16 |
Compound 8 | 72.0 ± 6.20 | Moderate activity |
Compound 9 | 126.43 ± 6.16 | Significant but lower than others |
These findings suggest that modifications to the pyrimidine structure can significantly enhance biological activity against specific targets.
Properties
IUPAC Name |
2,4-dichloropyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHVELYMZLXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292893 | |
Record name | 5-Amino-2,4-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5177-27-5 | |
Record name | 5177-27-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2,4-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlor-pyrimidin-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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